

Technical Guide: Physical Characteristics of 1,10-Decanedioic-D16 Acid

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Compound of Interest

Compound Name: 1,10-Decanedioic-D16 acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of **1,10-Decanedioic-D16 acid**, a deuterated form of sebacic acid. This isotopically labeled compound serves as a valuable internal standard in mass spectrometry-based quantitative analysis, particularly in metabolomics and pharmacokinetic studies. Understanding its physical properties is crucial for its proper handling, storage, and application in experimental settings.

Core Physical and Chemical Properties

1,10-Decanedioic-D16 acid is a white solid at room temperature.[1] The introduction of sixteen deuterium atoms significantly increases its molecular weight compared to its non-deuterated counterpart, sebacic acid. This mass shift is the basis for its use as an internal standard in isotope dilution mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data available for **1,10-Decanedioic-D16 acid**. For comparative purposes, data for the non-deuterated sebacic acid is also included where available.



Property	1,10-Decanedioic-D16 Acid	Sebacic Acid (non- deuterated)
Molecular Formula	C10H2D16O4[1]	C10H18O4
Molecular Weight	218.35 g/mol [1][2]	202.25 g/mol
Exact Mass	218.2209 g/mol [3][4]	202.1205 g/mol
Melting Point	127 - 129 °C[1]	131 - 134.5 °C
Boiling Point	294.5 °C (at 100 mmHg)[5]	294.5 °C (at 100 mmHg)
Density	Data not available	~1.209 g/cm³
Solubility	DMSO (Slightly), Methanol (Slightly)[1]	Water (0.1 g/100 mL), soluble in ethanol and ether[6]
Appearance	White to Off-White Solid[1]	White flaky crystals or powder[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of **1,10-Decanedioic-D16 acid** are not readily available in published literature, as this is a commercially available stable isotope-labeled standard. However, standard methodologies for determining these properties for organic solids are applicable.

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.

Methodology:

- A small, finely powdered sample of 1,10-Decanedioic-D16 acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.



• The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

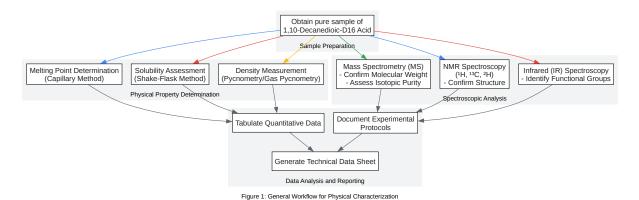
Methodology:

- An excess amount of 1,10-Decanedioic-D16 acid is added to a known volume of the solvent (e.g., DMSO, Methanol) in a sealed flask.
- The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The solution is then filtered to remove the undissolved solid.
- The concentration of the dissolved **1,10-Decanedioic-D16 acid** in the filtrate is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a chemical standard like **1,10-Decanedioic-D16 acid**.





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Figure 1: General Workflow for Physical Characterization

Spectroscopic Data

While specific spectra for **1,10-Decanedioic-D16 acid** are not widely published, the expected spectral characteristics can be inferred from the structure and comparison with its non-deuterated analog.

- Mass Spectrometry (MS): The key feature in the mass spectrum of 1,10-Decanedioic-D16
 acid is the molecular ion peak corresponding to its deuterated mass (218.35 m/z). The
 isotopic purity can also be assessed by the absence or low abundance of the non-deuterated
 molecular ion (202.25 m/z).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:



- ¹H NMR: A proton NMR spectrum would show a significant reduction or absence of signals in the aliphatic region where the methylene protons would typically appear in sebacic acid. Residual proton signals may be present depending on the isotopic purity. The carboxylic acid protons would still be observable, although their chemical shift may be influenced by the deuterated backbone.
- ²H (Deuterium) NMR: A deuterium NMR spectrum would show signals corresponding to the deuterated positions, confirming the location of the isotopic labels.
- ¹³C NMR: The carbon-13 NMR spectrum would show signals for the ten carbon atoms.
 The signals for the deuterated carbons would appear as multiplets due to coupling with deuterium, and their relaxation times would be altered.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the characteristic
 absorptions of the carboxylic acid functional groups, including a broad O-H stretch and a
 strong C=O stretch. The C-D stretching vibrations would appear at a lower frequency
 (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of
 sebacic acid.

This technical guide provides a summary of the available physical characteristics of **1,10- Decanedioic-D16 acid**. For lot-specific data, researchers should refer to the certificate of analysis provided by the supplier.

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